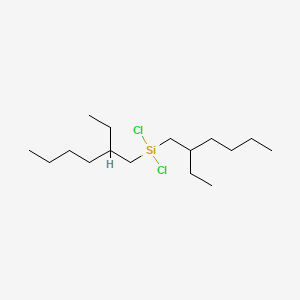
Dichlorobis(2-ethylhexyl)silane
Übersicht
Beschreibung
Dichlorobis(2-ethylhexyl)silane is a chemical compound with the molecular formula C16H34Cl2Si and a molecular weight of 325.43 . It is a liquid at 20°C .
Molecular Structure Analysis
The this compound molecule contains a total of 52 bonds. There are 18 non-H bonds and 12 rotatable bonds .. It has a flash point of 150°C, a density of 0.95, and a refractive index of 1.46 .
Wissenschaftliche Forschungsanwendungen
1. Generation and Trapping of Bis(dialkylamino)silylenes
Research by Sakamoto et al. (1997) explored the reduction of dichlorobis(diisopropylamino)silane and similar compounds, leading to the generation of bis(dialkylamino)silylenes. These silylenes were effectively trapped using various organic compounds, offering insights into their potential use in organic synthesis and materials science (Sakamoto, Tsutsui, Sakurai, & Kira, 1997).
2. Surface Modification of Silicas
Jesionowski and Krysztafkiewicz (2001) studied the use of silane coupling agents, including dichlorobis(2-ethylhexyl)silane derivatives, for modifying the surface of silica particles. This research highlighted the transformation of silica surfaces from hydrophilic to hydrophobic, which is crucial in various industrial applications such as coatings and fillers (Jesionowski & Krysztafkiewicz, 2001).
3. Novel Precursors for Organic Synthesis
Wrackmeyer et al. (2005) explored the 1,1-ethylboration of dichloro(hexyn-1-yl)silane, leading to alkenes with unique dichlorosilyl and diethylboryl groups. This research contributes to the field of organic chemistry by providing novel pathways for synthesizing complex organic molecules (Wrackmeyer, Shahid, & Ali, 2005).
4. Development of Novel Adsorbents
Agarwal et al. (2016) utilized di-(2-ethylhexyl) phosphoric acid coated silanized magnetite nanoparticles for the adsorption of molybdenum ions from solutions. This study underlines the potential application of this compound derivatives in environmental remediation and water treatment technologies (Agarwal, Tyagi, Gupta, Hanifpour, Maghsudi, & Javadian, 2016).
5. Electrolyte Solvents for Li-ion Batteries
Amine et al. (2006) synthesized novel silane compounds, including derivatives of this compound, to be used as non-aqueous electrolyte solvents in lithium-ion batteries. This research contributes significantly to the development of more efficient and stable electrolytes for energy storage applications (Amine, Wang, Vissers, Zhang, Rossi, & West, 2006).
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Dichlorobis(2-ethylhexyl)silane plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interaction with these biomolecules can lead to enzyme inhibition or activation, depending on the specific biochemical context. For instance, this compound may interact with enzymes involved in silicon metabolism, affecting their activity and, consequently, the overall metabolic pathways .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound may lead to changes in the expression of genes involved in silicon transport and metabolism, thereby affecting cellular homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to specific sites on enzymes, altering their conformation and activity. This binding can either inhibit or activate the enzyme, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under inert gas conditions but can degrade in the presence of moisture . Long-term exposure to this compound in in vitro or in vivo studies may lead to cumulative effects on cellular processes, including alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism. Toxic or adverse effects may be observed at high doses, including potential damage to cellular structures and disruption of metabolic pathways .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to silicon metabolism. The compound interacts with enzymes and cofactors that facilitate its incorporation into silicon-based biomolecules. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The transport and distribution of this compound are critical for its biochemical activity and overall effects on cellular function .
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity .
Eigenschaften
IUPAC Name |
dichloro-bis(2-ethylhexyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34Cl2Si/c1-5-9-11-15(7-3)13-19(17,18)14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDGSXMFTGZLDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C[Si](CC(CC)CCCC)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621651 | |
| Record name | Dichlorobis(2-ethylhexyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1089687-03-5 | |
| Record name | Dichlorobis(2-ethylhexyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichlorobis(2-ethylhexyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


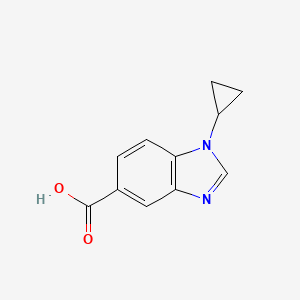

![6-Chloro-8-iodoimidazo[1,2-a]pyridine](/img/structure/B1370666.png)
![4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1370667.png)


![5-Chloro-2-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B1370670.png)

![8-(2,3-dihydro-1H-inden-2-yl)-1-isobutyl-3-(4-methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1370680.png)
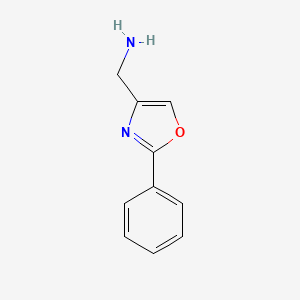
![5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1370687.png)
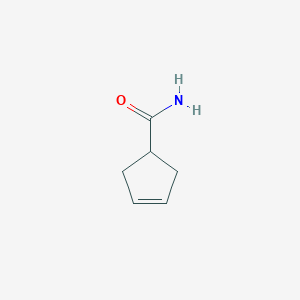
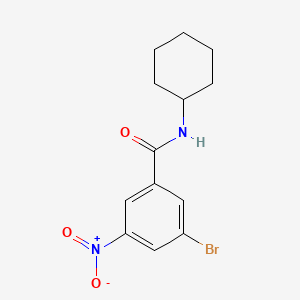
![6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridazin-3-amine](/img/structure/B1370693.png)
